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molecular formula C4H7Cl2N3 B3342752 4-(chloromethyl)-1-methyl-1H-1,2,3-triazole hydrochloride CAS No. 327985-63-7

4-(chloromethyl)-1-methyl-1H-1,2,3-triazole hydrochloride

Cat. No. B3342752
M. Wt: 168.02 g/mol
InChI Key: RQFSVVQAZHHIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06946461B2

Procedure details

1-Methyl-4-hydroxymethyl-1,2,3-triazole hydrochloride hydrate (1.0 g, 6.08 mmol) was suspended in 20 ml thionyl chloride and the mixture was refluxed for 1 hour. Excess thionyl chloride was evaporated off and the residue was triturated with diethyl ether (25 ml). The white solid produced was washed by decantation with diethyl ether and dried in vacuo to give the required product (0.52 g, 51%). 1H NMR (360 MHz, d6-DMSO) 4.04 (3H, s), 4.82 (2H, s), 8.16 (1H, s); MS+131&133.
Name
1-Methyl-4-hydroxymethyl-1,2,3-triazole hydrochloride hydrate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
51%

Identifiers

REACTION_CXSMILES
O.[ClH:2].[CH3:3][N:4]1[CH:8]=[C:7]([CH2:9]O)[N:6]=[N:5]1>S(Cl)(Cl)=O>[ClH:2].[Cl:2][CH2:9][C:7]1[N:6]=[N:5][N:4]([CH3:3])[CH:8]=1 |f:0.1.2,4.5|

Inputs

Step One
Name
1-Methyl-4-hydroxymethyl-1,2,3-triazole hydrochloride hydrate
Quantity
1 g
Type
reactant
Smiles
O.Cl.CN1N=NC(=C1)CO
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Excess thionyl chloride was evaporated off
CUSTOM
Type
CUSTOM
Details
the residue was triturated with diethyl ether (25 ml)
CUSTOM
Type
CUSTOM
Details
The white solid produced
WASH
Type
WASH
Details
was washed by decantation with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.ClCC=1N=NN(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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